2-Chloro-N-(2-cyanoethyl)acetamide

Description

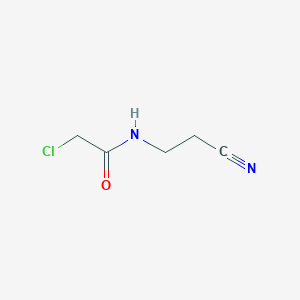

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Cyanoethyl Acetamide

Established Synthetic Pathways for 2-Chloro-N-(2-cyanoethyl)acetamide

The synthesis of this compound is primarily achieved through the acylation of an appropriate amine precursor with a chloroacetylating agent. This method is a common and straightforward approach for creating N-substituted chloroacetamides. ijpsr.inforesearchgate.net

The principal starting materials for the synthesis of this compound are 3-aminopropionitrile, which serves as the amine precursor, and chloroacetyl chloride, the acylating agent. ijpsr.infonih.gov 3-aminopropionitrile provides the N-(2-cyanoethyl) portion of the final molecule, while chloroacetyl chloride supplies the 2-chloroacetamide (B119443) backbone. The general reaction involves a nucleophilic acyl substitution where the amino group of 3-aminopropionitrile attacks the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net

Table 1: Starting Materials for the Synthesis of this compound

| Reactant | Role | Chemical Structure |

| 3-Aminopropionitrile | Amine Precursor | NCCH₂CH₂NH₂ |

| Chloroacetyl chloride | Acylating Agent | ClCOCH₂Cl |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The reaction is typically performed by the dropwise addition of chloroacetyl chloride to a stirred solution of 3-aminopropionitrile. ijpsr.info This can be conducted in various solvents, including acetonitrile (B52724) or simply an aqueous solution of the amine. ijpsr.infochemicalbook.com

To neutralize the hydrochloric acid (HCl) generated during the reaction, a base is often added. This can be an organic base like triethylamine (B128534) or by using an excess of the amine starting material itself. researchgate.net The reaction temperature is another key parameter; it is often carried out at room temperature or under cooled conditions (e.g., ~15 °C) to control the exothermic nature of the reaction. ijpsr.infochemicalbook.com Progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC). ijpsr.info

Table 2: Summary of Reaction Condition Strategies

| Parameter | Strategy | Purpose |

| Reagent Addition | Dropwise addition of chloroacetyl chloride | To control the reaction rate and temperature. ijpsr.info |

| Solvent | Acetonitrile, Water | To dissolve reactants and facilitate the reaction. ijpsr.infochemicalbook.com |

| Base | Triethylamine or excess amine | To neutralize HCl byproduct. researchgate.net |

| Temperature | Room temperature or cooled (~15 °C) | To manage the exothermic reaction. ijpsr.infochemicalbook.com |

| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of reactants and formation of the product. ijpsr.info |

Upon completion of the reaction, the product must be isolated and purified. A common method for isolation involves pouring the reaction mixture into ice-cold water, which often causes the product to precipitate. ijpsr.info The crude solid can then be collected by filtration.

Further purification is typically achieved through recrystallization, with ethanol (B145695) being a commonly used solvent. ijpsr.info An alternative work-up procedure involves diluting the reaction mixture with a solvent like ethyl acetate, followed by washing with an aqueous acid (e.g., HCl) and then an aqueous base (e.g., sodium carbonate). chemicalbook.com The organic layer is then dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product. chemicalbook.com

Functional Group Interconversions and Derivatization Strategies of this compound

The chemical reactivity of this compound is dominated by the presence of the chloro group, which is a good leaving group in nucleophilic substitution reactions. researchgate.net This allows for a wide range of functional group interconversions and the synthesis of various derivatives.

The carbon atom attached to the chlorine is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion. youtube.com This SN2-type reaction is a cornerstone of the compound's utility as a synthetic intermediate, enabling the introduction of various functional groups containing nitrogen, oxygen, or sulfur. researchgate.netbeilstein-journals.org

Amination is a key transformation of this compound. It reacts with primary and secondary amines to yield N-substituted glycineamide derivatives, which can be referred to as amidates. beilstein-journals.org These reactions typically proceed by nucleophilic attack of the amine on the α-carbon of the chloroacetamide, displacing the chloride. researchgate.net This provides a direct route to more complex amides with potential applications in further chemical synthesis.

Table 3: Examples of Potential Amination Reactions

| Reacting Amine | Structure of Amine | Resulting Amidate Derivative Name |

| Diethylamine | (CH₃CH₂)₂NH | N-(2-Cyanoethyl)-2-(diethylamino)acetamide |

| Aniline | C₆H₅NH₂ | N-(2-Cyanoethyl)-2-(phenylamino)acetamide |

| Morpholine | C₄H₉NO | N-(2-Cyanoethyl)-2-morpholinoacetamide |

| Piperidine | C₅H₁₁N | N-(2-Cyanoethyl)-2-(piperidin-1-yl)acetamide |

Nucleophilic Substitution Reactions Involving the Chloro Moiety

O- and S-Nucleophile Reactivity and Ether/Thioether Formation

The chloroacetamide moiety in this compound serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is easily displaced by a variety of nucleophiles, most notably those containing oxygen and sulfur. researchgate.net

Ether Formation: The reaction of this compound with oxygen nucleophiles, such as alcohols or phenols, provides a direct route to the corresponding ethers. This reaction, analogous to the Williamson ether synthesis, typically proceeds under basic conditions. youtube.comlibretexts.org The base deprotonates the alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide ion, which then attacks the electrophilic carbon bearing the chlorine atom in an SN2 fashion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Thioether Formation: Similarly, sulfur nucleophiles, particularly thiols, react efficiently with this compound to form thioethers (also known as sulfides). youtube.commasterorganicchemistry.com Thiols are generally more nucleophilic than their alcohol counterparts, and their corresponding thiolates are excellent nucleophiles. masterorganicchemistry.comlibretexts.org The reaction is often carried out in the presence of a base to generate the thiolate anion, which then displaces the chloride ion. masterorganicchemistry.com This method is a common and effective way to form carbon-sulfur bonds. acsgcipr.org The reactivity of chloroacetamides with cysteine residues in peptides has also been a subject of study, highlighting the significance of this reaction in biological contexts. nih.govnih.gov

The table below summarizes the general reaction schemes for ether and thioether formation.

| Nucleophile | Reagent | Product | Reaction Type |

| Alcohol (R'-OH) | Base (e.g., NaH) | R'-O-CH₂-C(O)NH(CH₂)₂CN | Williamson Ether Synthesis (SN2) |

| Phenol (Ar-OH) | Base (e.g., K₂CO₃) | Ar-O-CH₂-C(O)NH(CH₂)₂CN | Nucleophilic Substitution (SN2) |

| Thiol (R'-SH) | Base (e.g., Et₃N) | R'-S-CH₂-C(O)NH(CH₂)₂CN | Nucleophilic Substitution (SN2) |

Transformations Involving the Cyanoethyl Moiety

The cyanoethyl group of this compound offers additional avenues for chemical modification, allowing for the introduction of different functionalities into the molecule.

Nitrile Hydrolysis and Carboxylic Acid Derivatives

The nitrile (cyano) group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the cyanoethyl moiety into a carboxyethyl group, leading to the formation of N-(2-carboxyethyl)-2-chloroacetamide. Further reaction could potentially lead to the corresponding amide or ester derivatives. This hydrolysis is a fundamental reaction in organic chemistry for converting nitriles to carboxylic acids.

Reduction Reactions and Amine Synthesis

The nitrile group is also susceptible to reduction, which typically yields a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst). The reduction of the cyano group in this compound would produce 2-Chloro-N-(3-aminopropyl)acetamide, introducing a basic amino group into the molecule, which can be valuable for further functionalization or for its potential biological activity.

Condensation Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. sapub.org The presence of multiple reactive sites—the electrophilic chloroacetamide group and the nucleophilic potential of the amide nitrogen and the cyano group (after transformation)—allows for intramolecular or intermolecular condensation reactions to form rings.

For instance, reactions involving both the chloroacetamide and the cyanoethyl moieties can lead to the formation of diverse heterocyclic systems. It has been shown that N-substituted chloroacetamides can undergo intramolecular cyclization following nucleophilic substitution to yield heterocycles such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net Furthermore, cyanoacetamide derivatives are well-known building blocks in heterocyclic synthesis, participating in reactions to form pyridines, pyrimidines, thiazoles, and pyrazoles. sapub.org The specific heterocyclic system formed depends on the reaction conditions and the nature of the co-reactants.

The table below provides examples of heterocyclic systems that can be synthesized from chloroacetamide and cyanoacetamide derivatives.

| Starting Material Derivative | Reagent(s) | Resulting Heterocycle | Reference |

| N-Aryl Chloroacetamide | Nucleophile (intramolecular cyclization) | Imidazole, Pyrrole, Thiazolidine-4-one | researchgate.net |

| 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | Diazonium chloride, Hydrazine hydrate, Phenyl isothiocyanate | Pyrazole, Thiazole (B1198619), Thiophene | sapub.org |

Other Significant Reaction Mechanisms and Synthetic Utility

Beyond the specific transformations discussed, this compound holds broader synthetic utility. The chloroacetamide functional group is a common feature in various biologically active compounds, including herbicides and potential pharmaceutical agents. ijpsr.info For example, several commercial herbicides are chloroacetamide derivatives. ijpsr.info

The compound can also be utilized in the synthesis of more complex molecules. For instance, the chloroacetamide group can be used to introduce an acetamide (B32628) linker into a molecule, which can then be further modified. Research has shown the synthesis of N-substituted chloroacetamides as intermediates for creating compounds with potential antidepressant or antimicrobial activities. ijpsr.infonih.gov The reactivity of the chlorine atom allows for its substitution by a wide range of nucleophiles, making it a versatile building block in medicinal chemistry and materials science. researchgate.net

Exploration of Biological Activities and Pharmacological Potential of 2 Chloro N 2 Cyanoethyl Acetamide Derivatives

Investigations into Antimicrobial Efficacy

The antimicrobial potential of 2-chloro-N-(2-cyanoethyl)acetamide derivatives has been a subject of several studies, demonstrating their ability to inhibit the growth of various microorganisms.

Derivatives of 2-chloro-N-alkyl/aryl acetamide (B32628) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized chloroacetamide derivatives were tested against several bacterial strains, showing significant zones of inhibition. The activity of these compounds highlights their potential as disinfectants or preservatives. ijpsr.info

Another study investigated the antibacterial potential of acetamide derivatives synthesized from chloroacetyl chloride. These compounds were tested against various bacterial strains, with some exhibiting considerable efficacy. researchgate.net The presence of the chloro group in the acetamide structure appears to be crucial for the observed biological activity. mdpi.com Research on N-(4-fluoro-3-nitrophenyl)acetamide and its 2-chloro derivative against Klebsiella pneumoniae indicated that the chlorinated compound had more potent antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of Selected 2-Chloroacetamide (B119443) Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli (ATCC 25922) | Active | ijpsr.info |

| Pseudomonas aeruginosa (ATCC 27853) | Active | ijpsr.info |

| Staphylococcus aureus (ATCC 25923) | Active | ijpsr.info |

| Klebsiella pneumoniae | Moderate to Weak | mdpi.com |

In addition to antibacterial effects, 2-chloroacetamide derivatives have been evaluated for their antifungal properties. Studies have shown that these compounds can exhibit excellent activity against certain fungal species. ijpsr.info For instance, derivatives have been tested against Candida sp., demonstrating their potential as antifungal agents. ijpsr.info The structural features of these molecules, particularly the halogenated acid moiety, are believed to contribute to their ability to inhibit fungal growth. ijpsr.info

While the primary focus of many studies has been on antibacterial and antifungal activities, the broader antimicrobial spectrum of these compounds suggests potential for further investigation into their antiviral properties. However, current research has more extensively documented their effects on bacteria and fungi.

The precise mechanisms through which 2-chloroacetamide derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been put forward. One proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds may target bacterial DNA gyrase and topoisomerase II, which are critical for bacterial DNA replication and transcription. researchgate.net

Furthermore, the electrophilic nature of the chloroacetyl group is thought to play a key role. This group can react with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition and subsequent cell death. The importance of the chloro atom to the antimicrobial potency has been highlighted in studies comparing chlorinated and non-chlorinated acetamide analogs, with the chlorinated versions consistently showing enhanced activity. mdpi.com In silico analyses have also pointed towards DNA ligase as a potential target for the antimicrobial effects of these compounds. researchgate.net

Evaluation of Anticancer Activity and Cytotoxicity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant focus of research, revealing their promise as anticancer agents.

Numerous in vitro studies have demonstrated the cytotoxic effects of 2-chloroacetamide derivatives on a range of human cancer cell lines. For example, 2-chloroacetamides bearing thiazole (B1198619) scaffolds have shown significant activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua

Other studies have reported the anticancer activity of novel N-aryl-2,2-dichloroacetamide derivatives against lung (A549), breast (MCF-7, MDA-MB-231), and other cancer cell lines. researchgate.net The cytotoxicity of these compounds is often compared to established anticancer drugs to gauge their potential. For instance, some derivatives have exhibited cytotoxic effects comparable to cisplatin (B142131) in cervical cancer (HeLa) cells. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected 2-Chloroacetamide Derivatives against Various Cancer Cell Lines

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Jurkat (T-cell leukemia) | 2-chloroacetamides with thiazole scaffolds | Significant cytotoxicity | uran.uauran.ua |

| MDA-MB-231 (Breast cancer) | 2-chloroacetamides with thiazole scaffolds | Significant cytotoxicity | uran.uauran.ua |

| A549 (Lung cancer) | N-aryl-2,2-dichloroacetamide derivatives | Promising cytotoxic effect | researchgate.net |

| MCF-7 (Breast cancer) | N-aryl-2,2-dichloroacetamide derivatives | Promising cytotoxic effect | researchgate.net |

| PC3 (Prostate cancer) | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | High cytotoxicity | nih.gov |

| HepG2 (Liver cancer) | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | High cytotoxicity | nih.gov |

| HeLa (Cervical cancer) | N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Cytotoxic effects similar to cisplatin | mdpi.com |

Research into the mechanisms of anticancer action has identified several potential cellular targets and signaling pathways for 2-chloroacetamide derivatives. One proposed mechanism is the inhibition of glutathione (B108866) S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. uran.ua Molecular docking studies have indicated that glutathione conjugates of 2-chloroacetamides can bind to and inhibit GST. uran.ua

Other investigations have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells. For example, certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were found to up-regulate caspases-3 and -9, key executioner and initiator caspases in the apoptotic pathway. nih.gov Additionally, these compounds have been shown to inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis. nih.gov They have also been found to suppress the expression of hypoxia-inducible factor-1alpha (HIF-1alpha) and vascular endothelial growth factor (VEGF), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Structure-Activity Relationship (SAR) Studies for Antineoplastic Effects

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their anticancer activity.

Research has shown that modifications to the basic structure of this compound can significantly impact its cytotoxic effects against various cancer cell lines. Key areas of modification often include the acetamide nitrogen, the chloroacetyl group, and the cyanoethyl moiety. For instance, the substitution of the hydrogen on the acetamide nitrogen with different aryl or alkyl groups can modulate the compound's lipophilicity and steric properties, thereby influencing its ability to interact with biological targets.

A study on a series of andrographolide (B1667393) analogues, which share some structural similarities with acetamide derivatives, revealed that the α-alkylidene-γ-butyrolactone moiety played a major role in their cytotoxic activity profile. nih.gov Similarly, investigations into other acetamide derivatives have highlighted the importance of specific functional groups for their anticancer potential. For example, the introduction of a thiazole ring has been explored in the design of new anticancer agents. In one study, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic activity against HeLa, A549, and U87 cancer cell lines. ijcce.ac.ir The results indicated that compound 8a , with an ortho-chlorine substituent on the phenyl ring, was the most potent against HeLa cells. ijcce.ac.ir

Another class of related compounds, thiazole-(benz)azole derivatives, also demonstrated significant anticancer activity. Specifically, compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups showed notable effects and the potential to induce apoptosis in tumor cells. nih.gov These findings underscore the importance of the heterocyclic and substituted aryl moieties in conferring antineoplastic properties.

Quantitative structure-activity relationship (QSAR) studies on carboxylic acid bis(2-chloroethyl)aminoethyl esters with potential antitumor activity have also provided insights that may be relevant to understanding the activity of this compound derivatives. nih.gov These studies help in predicting the biological activity of newly designed compounds based on their structural features. nih.gov

Table 1: SAR Insights for Antineoplastic Effects of Acetamide Derivatives

| Structural Modification | Effect on Antineoplastic Activity | Reference Compound Example |

| Introduction of a thiazole ring | Enhanced cytotoxicity against specific cancer cell lines | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide |

| Substitution on the phenyl ring | Position and nature of substituent influences potency | Compound 8a with ortho-chlorine showed high activity |

| Addition of benzimidazole (B57391) groups | Significant anticancer activity and apoptosis induction | Thiazole derivative with 5-chlorobenzimidazole |

Enzymatic Modulation and Receptor Interactions

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and receptors. Understanding these interactions is key to elucidating their mechanism of action.

Inhibition of Protein Kinase C (PKC) and Related Kinase Families

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. researchgate.net Dysregulation of PKC activity is often associated with diseases like cancer, making it an attractive target for therapeutic intervention. researchgate.netnih.gov

While direct studies on the inhibition of PKC by this compound itself are limited, the broader class of acetamide derivatives has been investigated for their kinase inhibitory potential. The general structure of many kinase inhibitors involves a heterocyclic core that can interact with the ATP-binding site of the kinase. researchgate.net It is plausible that derivatives of this compound could be designed to act as kinase inhibitors. For example, retro-inverso pseudosubstrate analogues have been shown to be potent and specific inhibitors of PKC. documentsdelivered.comnih.gov One such analogue demonstrated competitive inhibition with the peptidic substrate with a Ki value of 2 µM. documentsdelivered.comnih.gov

The development of selective PKC inhibitors is an active area of research. scbt.com Compounds are designed to interact with different domains of the PKC enzyme, such as the C1, C2, C3 (ATP-binding), or C4 (substrate-binding) domains. researchgate.net Staurosporine and its analogs, for instance, are broad-spectrum kinase inhibitors that also target PKC. nih.govscbt.com

Ligand Binding Studies and Pharmacophore Modeling

Ligand binding studies and pharmacophore modeling are computational techniques used to understand the interaction between a small molecule (ligand) and its biological target. These methods are instrumental in designing new molecules with improved affinity and selectivity.

For related compound classes, pharmacophore models have been successfully developed to identify key structural features required for biological activity. For instance, a pharmacophore model for HDAC2 inhibitors, which are also relevant in cancer therapy, identified features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as crucial for binding. nih.gov Such models can guide the design of novel this compound derivatives with potential inhibitory activity against specific targets.

Molecular docking studies, a key component of ligand-based drug design, have been used to investigate the binding of acetamide derivatives to various enzymes. For example, docking studies of 2-chloro-N,N-diphenylacetamide derivatives on cyclo-oxygenase (COX) enzymes have been performed to evaluate their potential as analgesic agents. orientjchem.org These studies help in visualizing the binding mode and identifying key interactions between the ligand and the active site of the enzyme. orientjchem.org

Table 2: Key Interaction Features from Pharmacophore and Docking Studies

| Study Type | Target | Key Interaction Features |

| Pharmacophore Modeling | HDAC2 | Hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings nih.gov |

| Molecular Docking | Cyclo-oxygenase (COX) | Binding to the active site, interaction with specific amino acid residues orientjchem.org |

Other Documented or Emerging Biological Activities of this compound Analogs

Beyond their antineoplastic potential, analogs of this compound have been reported to exhibit a range of other biological activities. The versatile chemical scaffold of this compound allows for the synthesis of derivatives with diverse pharmacological profiles.

For example, various N-substituted chloroacetamide derivatives have been synthesized and screened for their antimicrobial properties. ijpsr.info Some of these compounds have shown excellent antibacterial and antifungal activity. ijpsr.info Specifically, 2-chloro-N-(4-methoxyphenyl)acetamide demonstrated broad-spectrum antimicrobial activity against several bacteria and fungi. researchgate.net In silico analyses suggest that the antimicrobial effect of these compounds may be due to their interaction with DNA ligase. researchgate.net

Furthermore, derivatives of 2-cyanoacrylates, which share the cyano group with the title compound, have been investigated for various biological activities, including herbicidal, fungicidal, and plant growth regulatory effects. nih.gov The synthesis of new heterocyclic compounds derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide has also led to the discovery of molecules with moderate antimicrobial activity. sapub.org

The exploration of 2-chloro-N,N-diphenylacetamide derivatives has revealed their potential as analgesic agents, as demonstrated by in-vivo studies and molecular docking on COX enzymes. orientjchem.org Additionally, certain sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides have shown cytotoxic activity.

Applications of 2 Chloro N 2 Cyanoethyl Acetamide in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the chloro group in 2-Chloro-N-(2-cyanoethyl)acetamide makes it an excellent electrophile for nucleophilic substitution reactions. This property is fundamental to its role as a key intermediate in the construction of more elaborate molecular architectures. Chemists utilize this reactivity to introduce the N-(2-cyanoethyl)acetamide fragment into various molecules, which can then be further modified.

The chloroacetamide functionality can react with a wide array of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility is crucial for the stepwise assembly of complex target molecules. For instance, in the synthesis of biologically active compounds, the introduction of the N-(2-cyanoethyl)acetamide unit can be a pivotal step in creating a scaffold that can be further functionalized to achieve desired pharmacological properties.

Research has demonstrated the synthesis of various N-substituted chloroacetamide derivatives by treating chloroacetyl chloride with different aliphatic and aromatic amines. ijpsr.info These reactions typically proceed at room temperature and can be monitored by thin-layer chromatography, yielding the desired acetamide (B32628) products. ijpsr.info This straightforward synthetic approach underscores the utility of chloroacetamides as intermediates.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable building block for the synthesis of a diverse range of heterocyclic systems. The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the nitrogen of the amide or the nitrile group after transformation) within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various ring structures.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for cyclization or further derivatization. This dual reactivity makes this compound a precursor to various heterocyclic scaffolds. While direct examples involving this compound are not extensively detailed in the provided search results, the analogous reactivity of similar cyano-containing building blocks highlights its potential. For example, 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide has been used to produce iminopyran, dihydropyridine, thiophene, tetrahydrobenzo[b]thiophene, and dihydrothiazole derivatives. ekb.eg This suggests that this compound could be similarly employed in the synthesis of a variety of heterocyclic systems.

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity.

Cyanoacetic acid derivatives, a class to which this compound is related, are well-established starting materials for a wide variety of MCRs. nih.gov The reactivity of the active methylene (B1212753) group adjacent to the cyano and carbonyl groups in related compounds allows for condensations with aldehydes and other electrophiles, initiating a cascade of reactions that can lead to complex products in a single step. researchgate.net

Strategic Development and Patent Landscape Analysis for 2 Chloro N 2 Cyanoethyl Acetamide

Patent Trends and Novel Synthesis Routes

The patent landscape for N-substituted chloroacetamides is active, focusing on their utility as building blocks for complex molecules, particularly in the agrochemical and pharmaceutical sectors. While patents may not always explicitly name every intermediate, the intellectual property trends for the class are indicative of the strategic value of compounds like 2-Chloro-N-(2-cyanoethyl)acetamide.

Novel Synthesis Routes

The primary and most established method for synthesizing this compound is through the direct acylation of 3-aminopropionitrile (also known as β-aminopropionitrile) with chloroacetyl chloride. scbt.comsmolecule.com This nucleophilic substitution reaction is a common and well-documented method for creating N-substituted chloroacetamides. ijpsr.inforesearchgate.netresearchgate.net

The typical reaction involves using a solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) and a base, like triethylamine (B128534), to neutralize the hydrochloric acid byproduct. smolecule.com The reaction generally proceeds at room temperature. smolecule.comneliti.com An alternative approach, known as the Schotten-Baumann condition, uses an aqueous solution of 3-aminopropionitrile at low temperatures (0–5°C), which can improve yields by minimizing side reactions. smolecule.com A significant challenge in this synthesis is the hygroscopic nature of 3-aminopropionitrile, which requires anhydrous conditions to prevent its hydrolysis to β-alanine. smolecule.com

Patents in this field often focus on process improvements that enhance yield, purity, or cost-effectiveness, or that provide a novel pathway to a final active ingredient. For instance, processes that reduce the number of steps or avoid harsh reaction conditions are common subjects of intellectual property. google.com

Intellectual Property in Pharmaceutical and Agrochemical Applicationsscbt.com

N-aryl and N-alkyl 2-chloroacetamides are frequently cited in patent literature as key intermediates for biologically active molecules. Their value lies in the reactive chlorine atom, which can be easily displaced by nucleophiles, allowing for the construction of more complex chemical structures. researchgate.netresearchgate.net

In the agrochemical sector, chloroacetamide derivatives are foundational to a class of herbicides that includes major products like acetochlor (B104951) and metolachlor. ijpsr.inforesearchgate.net Patents in this area often describe the synthesis of new herbicidal compounds where a chloroacetamide intermediate is reacted with another molecule to form the final active ingredient. google.com

In the pharmaceutical industry, these intermediates are used in the synthesis of a variety of drugs. Research has shown that chloroacetamide derivatives are precursors for compounds with antimicrobial and antifungal activity. ijpsr.infoneliti.com They are also building blocks for more complex pharmaceuticals, including agents for improving cerebral functions and other therapeutics. google.com

While public patents specifically naming this compound as an intermediate for a commercialized product are not prominent, the established use of similar compounds underscores its potential value. Any new pharmaceutical or agrochemical that uses this specific intermediate in its synthesis would likely be protected by composition of matter patents for the final product and potentially by process patents for the synthetic route.

Table 1: Representative Patents for Chloroacetamide Derivatives in Agrochemical & Pharmaceutical Applications

| Patent/Reference | Patented Compound/Class | Application/Significance | Industry |

|---|---|---|---|

| UK 2114566A google.com | N-thienyl-chloroacetamides | Intermediates for known herbicides. | Agrochemical |

| US5461157A google.com | Pyrrolidinylacetamide derivatives | Process for preparing agents that improve cerebral functions using a chloroacetamide intermediate. | Pharmaceutical |

| IJPSR, 2012 ijpsr.info | 2-chloro-N-alkyl/aryl acetamides | Synthesized as potential new antimicrobial agents (herbicides, antifungals, disinfectants). | Agrochemical/Industrial |

| ResearchGate, 2019 researchgate.net | N-aryl 2-chloroacetamides | Review of synthesis and reactivity for creating various heterocyclic systems for biological applications. | Pharmaceutical/Agrochemical |

| Neliti, 2020 neliti.com | 2-chloro-N-(hydroxyphenyl)acetamide | Synthesis and evaluation of antimicrobial activity against Gram-positive and Gram-negative bacteria. | Pharmaceutical |

Regulatory Considerations for Research and Development

The research and development of this compound is governed by chemical control regulations in major jurisdictions like the United States and the European Union. These regulations are primarily designed to ensure that new chemical substances are evaluated for potential risks before commercial production.

In the United States , the Environmental Protection Agency (EPA) oversees chemical substances under the Toxic Substances Control Act (TSCA). usc.eduharvard.edu For a new chemical not on the TSCA Inventory, a Premanufacture Notice (PMN) is typically required before manufacturing or import for commercial purposes. labcorp.com However, TSCA includes a crucial exemption for research and development (R&D). Under this exemption, a substance can be manufactured or imported in small quantities solely for non-commercial scientific experimentation, analysis, or research without a PMN. usc.edubu.edu To maintain this exemption, the substance must be used under the supervision of a technically qualified individual, and all potential risks must be communicated to those handling it, typically via a Safety Data Sheet (SDS). usc.eduillinois.edu

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation applies. europa.eu Similar to TSCA, REACH requires companies to register substances manufactured or imported in quantities of one metric ton or more per year with the European Chemicals Agency (ECHA). qima.comgreenly.earth The regulation also includes exemptions for scientific research and development. qima.comhsa.ie Substances used in R&D are generally exempt from registration for a period of five years, which can be extended.

As this compound does not appear on major public chemical inventories, its use is likely confined to R&D-exempt quantities. Any entity looking to scale up its production or use for commercial purposes would need to navigate the full registration and evaluation processes stipulated by TSCA in the US or REACH in the EU. bu.edueuropa.eu This would involve submitting a technical dossier with detailed information on the substance's properties and potential risks. labcorp.comsigmaaldrich.com

Computational and Theoretical Chemistry Studies of 2 Chloro N 2 Cyanoethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netnanobioletters.com These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electron distribution and energy levels.

For 2-Chloro-N-(2-cyanoethyl)acetamide, DFT calculations can be employed to optimize its three-dimensional geometry and to compute a variety of molecular descriptors. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated from the calculated electron density. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules. For instance, the electronegative oxygen and nitrogen atoms in this compound are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential | Negative potential around oxygen and nitrogen atoms; Positive potential around the chloroethyl group. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

When studying ligand-target interactions, MD simulations are particularly powerful. After docking this compound into the active site of a target protein, an MD simulation can be performed on the resulting complex. This allows for the assessment of the stability of the binding pose and the characterization of the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. The results of such simulations can guide the optimization of the ligand's structure to enhance its binding to the target. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Analysis of this compound Bound to a Hypothetical Kinase

| Analysis Metric | Result | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand maintains a stable binding pose within the active site. |

| RMSF of Protein | Low in active site | The binding of the ligand stabilizes the active site residues. |

| Key Hydrogen Bonds | Amide N-H with Asp145; Carbonyl O with Lys72 | Strong hydrogen bonding interactions contribute to binding affinity. |

| Binding Free Energy (MM/PBSA) | -35 kcal/mol | Favorable binding of the ligand to the protein. |

Note: The data in this table is for illustrative purposes and represents typical outputs from an MD simulation analysis.

In Silico Screening and Drug Design Methodologies

In silico screening and drug design methodologies leverage computational power to identify and optimize potential drug candidates. nih.govnih.gov These approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

This compound can serve as a scaffold or a starting point for such in silico studies. Virtual screening techniques, such as molecular docking, can be used to screen large libraries of compounds against a specific biological target to identify those that are likely to bind. orientjchem.org In this context, derivatives of this compound could be designed and virtually screened to explore the structure-activity relationship (SAR).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a docking score. By systematically modifying the structure of this compound (e.g., by replacing the chlorine atom with other functional groups or by altering the cyanoethyl moiety) and docking the resulting analogs, it is possible to identify modifications that improve the binding affinity and selectivity for a target of interest. This iterative process of design, docking, and analysis is a cornerstone of modern computer-aided drug design. nih.gov

Table 3: Example of a Virtual Screening and Docking Study with this compound Analogs against a Hypothetical Enzyme

| Compound | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | - | -7.2 | Hydrogen bond with Ser10, Hydrophobic interaction with Leu25 |

| Analog 1 | Chlorine replaced with Fluorine | -6.8 | Weaker hydrophobic interaction |

| Analog 2 | Cyanoethyl replaced with a phenyl group | -8.5 | Additional pi-pi stacking with Phe45 |

| Analog 3 | Addition of a hydroxyl group to the ethyl chain | -7.9 | New hydrogen bond with Glu50 |

Note: This table presents hypothetical data to illustrate the process of in silico screening and lead optimization.

Advanced Analytical Methodologies for Research on 2 Chloro N 2 Cyanoethyl Acetamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of 2-Chloro-N-(2-cyanoethyl)acetamide. The most informative of these are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While specific spectral data for this compound is not widely published, data from analogous compounds provide a clear indication of the expected spectral features. For instance, the characterization of various N-substituted chloroacetamide derivatives consistently employs ¹H NMR, ¹³C NMR, and IR spectroscopy to verify their structures. chemicalbook.comresearchgate.netcymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Based on the structure of the closely related N-(2-chloroethyl)acetamide, one would anticipate signals for the methylene (B1212753) group adjacent to the chlorine atom, the methylene group of the cyanoethyl moiety, and the amide N-H proton. chemicalbook.com The chemical shifts and coupling patterns of these protons provide definitive evidence for the compound's structure.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon, the carbon bearing the chlorine atom, the two carbons of the ethyl group, and the nitrile carbon. The chemical shifts of these carbons are indicative of their electronic environment. For example, in related acetamide (B32628) structures, the carbonyl carbon typically appears significantly downfield. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would confirm the presence of the amide and nitrile groups. Key expected vibrational frequencies include: chemicalbook.com

N-H stretching of the secondary amide.

C=O stretching of the amide carbonyl group.

C-N stretching of the amide.

C≡N stretching of the nitrile group.

C-Cl stretching.

The following table summarizes typical spectral data for functional groups found in related chloroacetamide derivatives.

| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Wavenumber |

| Amide N-H | ¹H NMR | ~7.8 ppm |

| Amide C=O | ¹³C NMR | ~165-175 ppm |

| Amide C=O | IR Spectroscopy | ~1660-1680 cm⁻¹ |

| Methylene (CH₂) adjacent to Cl | ¹H NMR | ~4.0-4.3 ppm |

| Methylene (CH₂) adjacent to N | ¹H NMR | ~3.5-3.8 ppm |

| Nitrile C≡N | IR Spectroscopy | ~2240-2260 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a non-polar stationary phase is used with a polar mobile phase.

For analogous chloroacetamide derivatives, successful separations have been achieved using C18 columns. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comnist.gov Detection is commonly performed using a UV detector.

A typical set of HPLC conditions for a related compound is detailed in the table below.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) sielc.com |

| Application | Purity assessment, analysis of impurities sielc.com |

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For compounds with lower volatility or those containing polar functional groups, such as amides, derivatization is often employed to increase volatility and improve chromatographic performance. ufl.eduresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

There are no published crystal structures specifically for this compound in the surveyed literature. However, the crystal structures of several derivatives of 2-chloroacetamide (B119443) and molecules containing the cyanoacetamide moiety have been determined. rsc.orgnih.gov For example, the analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed detailed information about its molecular conformation and intermolecular hydrogen bonding patterns. rsc.orgnist.gov Similarly, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide provides insights into the geometry of the cyanoacetamide group and its hydrogen bonding capabilities. nih.gov

Based on these related structures, a hypothetical crystal structure of this compound would be expected to exhibit the following features:

The amide group would likely be planar.

Intermolecular hydrogen bonds involving the amide N-H as a donor and the carbonyl oxygen as an acceptor would be a prominent feature of the crystal packing.

The cyano group could also participate in weaker intermolecular interactions.

The table below presents representative crystallographic data for a related cyanoacetamide compound, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | 2-cyano-N-(furan-2-ylmethyl)acetamide nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.8093 Å, b = 14.9495 Å, c = 11.4969 Å, β = 93.482° |

| Key Bond Length (C=O) | 1.2238 Å |

| Key Bond Length (C-N amide) | 1.3162 Å |

| Key Intermolecular Interaction | N—H⋯O and C—H⋯O hydrogen bonds |

This data provides a foundational understanding of the solid-state properties that could be expected for this compound.

Future Perspectives and Challenges in Research on 2 Chloro N 2 Cyanoethyl Acetamide

Unexplored Synthetic Avenues and Methodological Advancements

The conventional synthesis of N-substituted chloroacetamides typically involves the reaction of chloroacetyl chloride with a corresponding amine. ijpsr.info While effective, this method presents opportunities for improvement in terms of efficiency, substrate scope, and environmental impact. The reactivity of 2-Chloro-N-(2-cyanoethyl)acetamide, characterized by its chloro group and cyanoethyl side chain, makes it a prime candidate for synthetic innovation. smolecule.com

Future research could focus on the following areas:

Novel Catalytic Systems: The development of new catalysts could facilitate the synthesis under milder conditions, potentially improving yields and reducing byproducts.

C-Amidoalkylation Reactions: A novel approach for creating derivatives involves the C-amidoalkylation of aromatic compounds using chloroacetamide precursors, a method that could be adapted for this compound to generate a new class of molecules. researchgate.net

Alternative Coupling Reagents: Exploring coupling reagents other than chloroacetyl chloride, such as N,N'-carbonyldiimidazole, could offer a more efficient and controlled synthesis of the amide bond. google.com

Derivatization via Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, allowing for its replacement by various functional groups (amines, alcohols, thiols). smolecule.comresearchgate.net This pathway is crucial for creating a diverse library of derivatives for further biological screening. Examples of such derivatives that have been synthesized include those with additional phenyl and fluorophenyl groups. scbt.com

| Research Avenue | Description | Potential Benefit |

|---|---|---|

| Advanced Catalysis | Development of new catalysts for the primary synthesis reaction. | Milder reaction conditions, higher yields, and improved selectivity. |

| C-Amidoalkylation | Using the compound to functionalize aromatic rings. researchgate.net | Creation of novel and structurally complex derivatives. |

| Nucleophilic Substitution | Systematic exploration of reactions at the chloro- position with various nucleophiles. smolecule.comresearchgate.net | Generation of a diverse chemical library for biological testing. |

Novel Biological Targets and Therapeutic Applications

This compound is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), an enzyme group that regulates cellular responses. biosynth.com This activity underpins its observed efficacy against certain viruses and tumor cells. biosynth.com However, the full spectrum of its biological activity is likely broader. Research on related chloroacetamide compounds suggests several promising, unexplored targets.

Future investigations should consider:

Enzyme Inhibition Profiling: A comprehensive screening against a wide panel of kinases and other enzymes could reveal unexpected targets. Related chloroacetanilide herbicides, such as Acetochlor (B104951), are known to inhibit elongase and enzymes in the gibberellin pathway, suggesting these could be potential targets for this compound or its derivatives. nih.gov

DNA Interacting Pathways: In-silico analyses of similar molecules, like 2-chloro-N-(4-methoxyphenyl)acetamide, have suggested that their antimicrobial effects may be due to interactions with DNA ligase. researchgate.net This presents a compelling hypothesis to test for this compound.

Antimicrobial Applications: While initial findings showed it was not effective against bacteria, its derivatives have demonstrated antimicrobial properties. smolecule.combiosynth.com Further derivatization and testing against a wider range of microbial species, including fungi and parasites, is warranted, as N-aryl chloroacetamides are known to have antifungal and disinfectant properties. ijpsr.info

| Potential Target/Application | Rationale | Research Approach |

|---|---|---|

| Elongase and GGPP Cyclization Enzymes | Mechanism of action of related chloroacetanilide herbicides. nih.gov | Enzyme inhibition assays and cell-based functional tests. |

| DNA Ligase | In-silico predictions for structurally similar compounds. researchgate.net | Molecular docking studies followed by biochemical assays. |

| Broad-Spectrum Antimicrobial Agent | Known activity of the broader chloroacetamide class. ijpsr.inforesearchgate.net | Screening of derivatives against diverse bacterial and fungal strains. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Applying these principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Key green chemistry opportunities include:

Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water is a primary goal in green chemistry. mdpi.com Research into the feasibility of aqueous-based synthesis for this compound could significantly reduce hazardous waste. mdpi.com

Solvent-Free Synthesis: Techniques such as mechanochemical grinding or solid-state reactions eliminate the need for solvents entirely, offering a highly efficient and clean synthetic route. rsc.orgmdpi.com

Energy-Efficient Methods: The application of microwave-assisted or ultrasonic-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient. rsc.org

| Green Approach | Implementation Strategy | Expected Environmental Benefit |

|---|---|---|

| Aqueous Synthesis | Develop reaction conditions where water can be used as the primary solvent. mdpi.com | Reduction of volatile organic compound (VOC) emissions and hazardous waste. |

| Mechanochemistry | Utilize ball milling or grinding to conduct the synthesis without solvents. mdpi.com | Elimination of solvent waste and potential for lower energy use. |

| Microwave/Ultrasonic Assistance | Employ microwave or ultrasonic irradiation to accelerate the reaction. mdpi.com | Reduced reaction times, lower energy consumption, and potentially higher yields. |

Interdisciplinary Research Opportunities

The unique chemical structure of this compound makes it a valuable tool for research at the intersection of different scientific fields. N-arylacetamides are recognized as important intermediates in the synthesis of medicinal and agrochemical compounds. nih.gov

Potential areas for interdisciplinary collaboration include:

Computational Chemistry and Biology: Collaborations between synthetic chemists and computational biologists can accelerate the discovery process. In-silico screening can predict the biological activity of novel derivatives and identify the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net

Materials Science and Polymer Chemistry: The functional groups on this compound could be leveraged in materials science. The cyano group and the reactive chlorine atom could be used in polymerization reactions or for grafting the molecule onto surfaces to create new functional materials or modified polymers. researchgate.net

Inorganic Chemistry and Pharmacology: There is a growing interest in metallodrugs for therapeutic applications. mdpi.com this compound could serve as a ligand for metal ions like platinum or copper, creating novel metal-based complexes. Such complexes could exhibit unique mechanisms of action, combining the biological activity of the organic ligand with the specific properties of the metal center. mdpi.com

| Collaborating Fields | Research Focus | Potential Outcome |

|---|---|---|

| Chemistry & Computational Biology | In-silico screening of virtual derivatives to predict biological targets. researchgate.net | Rational design of more potent and selective therapeutic agents. |

| Chemistry & Materials Science | Use as a monomer or grafting agent in polymer synthesis. researchgate.net | Development of new biomaterials or functional polymers with unique properties. |

| Inorganic Chemistry & Pharmacology | Synthesis of metal complexes using the compound as a ligand. mdpi.com | Creation of novel metallodrugs with enhanced or different therapeutic activities. |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-cyanoethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chloroacetylation of 2-cyanoethylamine. A common approach uses chloroacetyl chloride and 3-aminopropionitrile in a polar aprotic solvent (e.g., dichloromethane or THF) under controlled temperatures (0–5°C) to minimize side reactions like hydrolysis . Optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., H₂SO₄) can enhance reaction rates .

- Solvent Selection : Non-aqueous solvents reduce competing hydrolysis of the cyano group.

- Stoichiometry : A 1:1.2 molar ratio of chloroacetyl chloride to amine ensures complete conversion.

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | DCM | 0–5 | 65 | |

| ZnCl₂ (10 mol%) | THF | 25 | 82 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C-Cl (650–750 cm⁻¹), and CN (2200–2250 cm⁻¹) stretches .

- NMR :

- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between NH and cyano groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the reactivity and biological activity of this compound derivatives?

Methodological Answer: Substituents on the aryl/alkyl groups alter electronic and steric properties, impacting applications:

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the chloroacetamide moiety, enhancing reactivity in nucleophilic substitutions .

- Bulkier Substituents : Reduce enzymatic degradation in biological systems, as seen in herbicidal analogs .

Case Study :

Replacing the cyanoethyl group with a 5-chlorothienyl moiety (as in 2f) increases antifungal activity by 40% .

Q. How can researchers resolve contradictions in biological activity data across structurally similar chloroacetamides?

Methodological Answer: Contradictions often arise from assay conditions or target specificity. Strategies include:

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., Klebsiella pneumoniae β-lactamases) .

- Metabolic Stability Tests : Evaluate degradation pathways (e.g., cytochrome P450 interactions) using liver microsomes .

Q. What analytical challenges arise in characterizing byproducts during large-scale synthesis, and how can they be mitigated?

Methodological Answer: Common byproducts include hydrolyzed derivatives (e.g., 2-hydroxyacetamide) or dimerized species. Mitigation involves:

- HPLC-MS : Monitor reaction progress with C18 columns and ESI+ ionization to detect low-abundance byproducts .

- Purification Techniques : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Data Table :

| Byproduct | Retention Time (min) | m/z [M+H]+ |

|---|---|---|

| Hydrolyzed derivative | 8.2 | 145.1 |

| Dimer | 12.5 | 289.3 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Data Contradiction Analysis

Q. Why do some studies report high herbicidal activity for chloroacetamides, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

- Species-Specific Sensitivity : Arabidopsis thaliana exhibits higher tolerance than Amaranthus retroflexus due to glutathione-S-transferase expression .

- Soil Composition : Organic matter content reduces bioavailability by adsorbing chloroacetamides .

- Metabolite Interference : Cyanoethyl group hydrolysis products (e.g., acrylonitrile) can exhibit counteractive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.